molecular formula C17H24N2O B14663693 Cyclohexanecarboxamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)- CAS No. 41957-26-0

Cyclohexanecarboxamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)-

Cat. No.: B14663693
CAS No.: 41957-26-0
M. Wt: 272.4 g/mol
InChI Key: IEALZUDQNHAFKI-UHFFFAOYSA-N
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Description

Cyclohexanecarboxamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)- is a complex organic compound with a unique structure that combines a cyclohexane ring with a carboxamide group and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)- typically involves the reaction of cyclohexanecarboxylic acid with 1,2,3,4-tetrahydro-2-methylisoquinoline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring of the tetrahydroisoquinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Cyclohexanecarboxamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanecarboxamide, N-(3-methylphenyl)-
  • Cyclohexanecarboxamide, N-(4-methylphenyl)-

Uniqueness

Cyclohexanecarboxamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)- is unique due to its combination of a cyclohexane ring, a carboxamide group, and a tetrahydroisoquinoline moiety This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds

Properties

CAS No.

41957-26-0

Molecular Formula

C17H24N2O

Molecular Weight

272.4 g/mol

IUPAC Name

N-(2-methyl-3,4-dihydro-1H-isoquinolin-5-yl)cyclohexanecarboxamide

InChI

InChI=1S/C17H24N2O/c1-19-11-10-15-14(12-19)8-5-9-16(15)18-17(20)13-6-3-2-4-7-13/h5,8-9,13H,2-4,6-7,10-12H2,1H3,(H,18,20)

InChI Key

IEALZUDQNHAFKI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C=CC=C2NC(=O)C3CCCCC3

Origin of Product

United States

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